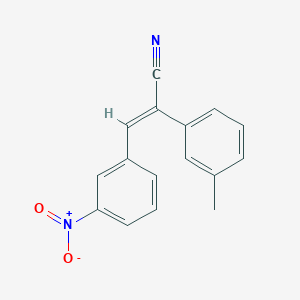![molecular formula C18H20N6OS B5496114 N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide, commonly known as MTIP, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
MTIP exerts its biological effects by binding to the sigma-1 receptor, a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein trafficking. By binding to the sigma-1 receptor, MTIP can modulate the activity of various signaling pathways and promote cell survival and proliferation.
Biochemical and Physiological Effects:
MTIP has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and promote cell survival and proliferation. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, MTIP has been found to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTIP has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and has good solubility in water and organic solvents. However, one of the limitations of MTIP is its poor bioavailability, which can limit its therapeutic efficacy in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for MTIP in various disease models.
Direcciones Futuras
There are several future directions for research on MTIP. One area of research is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another area of research is to develop more potent and selective sigma-1 receptor ligands that can overcome the limitations of MTIP. Finally, more research is needed to elucidate the molecular mechanisms underlying the biological effects of MTIP and to identify potential biomarkers for its therapeutic efficacy.
Métodos De Síntesis
MTIP can be synthesized using a multi-step process that involves the reaction of 4-methylbenzoyl chloride with 2-thiophenylhydrazine to form the intermediate product, which is then reacted with piperidine and tetrazole to obtain the final product. The synthesis method has been optimized to produce high yields of MTIP with good purity and quality.
Aplicaciones Científicas De Investigación
MTIP has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that MTIP has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-4-6-14(7-5-13)19-18(25)23-10-8-15(9-11-23)24-21-17(20-22-24)16-3-2-12-26-16/h2-7,12,15H,8-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBLYHOHCJSTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496032.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5496052.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)


![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5496088.png)
![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)
![4-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-2-(2-furyl)-5-methyl-1,3-oxazole](/img/structure/B5496122.png)